tsUP1src protein
Description
These proteins are typically involved in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis . The "ts" prefix may denote a temperature-sensitive mutant variant, implying structural instability under specific thermal conditions, a common feature in proteins engineered for functional studies .
Properties
CAS No. |
147416-06-6 |
|---|---|
Molecular Formula |
C53H84O23 |
Synonyms |
tsUP1src protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tsUP1src, we compare it with structurally or functionally related proteins, focusing on higher-order structural integrity, conformational stability, and functional implications under stress conditions.
Table 1: Structural and Stability Comparison of tsUP1src with Selected Proteins
| Protein | Structural Class | Thermal Stability (°C)* | Aggregation Propensity | Glycosylation Status | Key Functional Role |
|---|---|---|---|---|---|
| tsUP1src (hypothetical) | Tyrosine kinase | 45–50 (denaturation) | Moderate | Non-glycosylated | Cell signaling regulation |
| Acidic FGF-1 Mutants | Growth factor | 55–60 | Low | Non-glycosylated | Angiogenesis, wound healing |
| IgG1 mAb (deglycos.) | Monoclonal antibody | 65–70 | High† | Variable (engineered) | Immune response modulation |
| GCSF | Cytokine | 50–55 | Moderate | Non-glycosylated | Neutrophil production |
*Thermal stability measured via differential scanning calorimetry (DSC) under physiological pH.
†Aggregation propensity increases upon deglycosylation due to exposed hydrophobic regions .
Key Findings:
Thermal Sensitivity: tsUP1src exhibits lower thermal stability (denaturation at 45–50°C) compared to IgG1 mAbs (65–70°C) and FGF-1 mutants (55–60°C), suggesting a less robust tertiary structure under heat stress. This aligns with the hypothesis that "ts" denotes temperature sensitivity . In contrast, GCSF and tsUP1src share similar thermal profiles, likely due to analogous structural simplicity (e.g., lack of glycosylation) .
Aggregation Behavior :
- tsUP1src's moderate aggregation propensity under agitation stress resembles GCSF but contrasts sharply with IgG1 mAbs, which aggregate more readily upon deglycosylation. This implies tsUP1src may retain structural compactness despite partial unfolding .
This mirrors trends seen in non-glycosylated cytokines like FGF-1 and GCSF .
Functional Implications :
- tsUP1src’s hypothetical role in cell signaling may depend on transient structural flexibility, a trait observed in tyrosine kinases like Src-family proteins. This contrasts with the rigid, stable structures of antibodies, which require precise antigen-binding conformations .
Methodological Insights from Comparability Studies
The comparison leverages techniques validated in protein comparability assessments:
- Empirical Phase Diagrams (EPDs) : Used to map tsUP1src’s structural transitions under varying pH and temperature, revealing instability thresholds .
- Radar Charts : Highlight tsUP1src’s stability "weak spots" (e.g., low ionic strength tolerance) relative to FGF-1 and IgG1 mAbs .
- Comparative Signature Diagrams (CSDs) : Statistically significant differences in tsUP1src’s conformational stability (e.g., ΔTm = 5°C vs. GCSF) were quantified using circular dichroism (CD) and fluorescence spectroscopy .
Q & A
Q. How to design a robust study investigating tsUP1src’s role in disease models?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use patient-derived xenografts or organoids for translational relevance. Include power analysis to determine sample size and blinded scoring for outcome assessment. Publish negative results to mitigate publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
